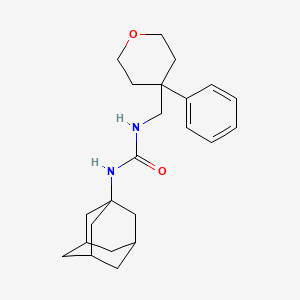

1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves careful manipulation of molecular structures to achieve the desired product. For instance, the synthesis of a novel chloride salt of a pyridinium compound is detailed, including its structural elucidation using various spectroscopic and structural techniques . Although the exact synthesis of 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride is not described, the methodologies applied in these studies could be relevant for its synthesis.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the behavior of chemical compounds. X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopic techniques, along with computational methods like DFT, are commonly used to characterize compounds . These techniques reveal the existence of different forms of the compounds in solid and solution states, such as the enol form in the case of (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . Similar methods would likely be employed to analyze the molecular structure of 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride.

Chemical Reactions Analysis

The chemical reactions and interactions of compounds can be complex. For example, the ethylen fluoronium ion is generated as an intermediate in the dissociative ionization of a related compound, which undergoes various decomposition pathways . The study of tautomeric equilibrium in another compound shows the dependence of structural preference on the state of the compound . These analyses provide a foundation for understanding the potential reactions and interactions that 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure and the interactions they undergo. The supramolecular network, tautomerism, and solvatochromic effects are some of the properties that have been studied in related compounds . These properties are determined through experimental and computational methods, providing a comprehensive understanding of how the compounds behave under different conditions. The same approach would be applied to determine the properties of 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride has been explored in the synthesis of various compounds and materials, demonstrating its versatility in chemical reactions. For instance, it has been used in the preparation of fluoroionophores based on diamine-salicylaldehyde derivatives, which are significant for their ability to chelate metal cations such as Zn+2 in both organic and semi-aqueous solutions. These fluoroionophores have potential applications in cellular metal staining, utilizing general fluorescence and ratio fluorescence methods, highlighting their importance in bioimaging and metal detection studies (Hong et al., 2012).

Corrosion Inhibition

The compound has also been investigated for its role in the protection of metals against corrosion. Research into synthesized cationic surfactants, including derivatives of 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride, has shown promising results in decreasing the corrosion rate of carbon steel in acidic mediums. These studies provide insights into the compound's potential as a corrosion inhibitor, with the efficiency of such inhibitors increasing with concentration and their adsorption on metal surfaces following specific adsorption isotherms. This research is pivotal for industrial applications where corrosion resistance is critical (Aiad et al., 2016).

Metal Complex Formation

The reactivity of 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride with metal ions has been a subject of study, leading to the formation of multinuclear zinc(II) complexes. These complexes, characterized by their unique cluster cores, have been synthesized under basic conditions, revealing potential for applications in the assembly of high nuclearity zinc(II)-containing clusters. The research into these complexes contributes to our understanding of metal-organic frameworks and their potential uses in catalysis, gas storage, and separation technologies (Constable et al., 2012).

Radiochemistry and Radiopharmaceuticals

In radiochemistry, 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride derivatives have been utilized as precursors in the radiosynthesis of radiolabeled compounds. Studies have shown effective methodologies for labeling compounds such as 4-[¹⁸F]fluorophenol, an intermediate compound valuable in constructing more complex molecules bearing a 4-[¹⁸F]fluorophenoxy moiety. This research is vital for developing radiopharmaceuticals for diagnostic and therapeutic purposes in nuclear medicine (Helfer et al., 2013).

Pharmaceutical and Biomedical Applications

Beyond its chemical properties, 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride and its derivatives have been explored for potential pharmaceutical and biomedical applications. Research into compounds such as Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate, synthesized via routes involving 1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride derivatives, showcases the compound's relevance in developing pharmaceutical agents and intermediates. This area of study opens up possibilities for the compound's use in drug development and synthesis of biologically active molecules (Xiao & Xie, 2006).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interaction with biological molecules in the body. Without specific information on the intended use of this compound, it’s difficult to speculate on its mechanism of action .

Orientations Futures

Propriétés

IUPAC Name |

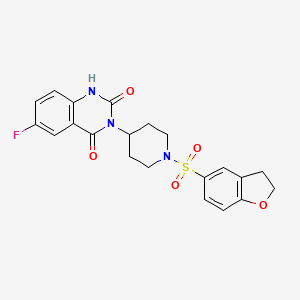

[1-ethoxy-2-(4-fluorophenoxy)ethylidene]azanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9;/h3-6,12H,2,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFDDCVMGJSXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=[NH2+])COC1=CC=C(C=C1)F.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-2-(4-fluorophenoxy)-1-ethaniminium chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-cyano-5-hydroxybenzoate](/img/structure/B3007722.png)

![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B3007723.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3007724.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007725.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3007728.png)

![5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3007729.png)

![N-(cyanomethyl)-N-cyclopropyl-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B3007730.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3007736.png)